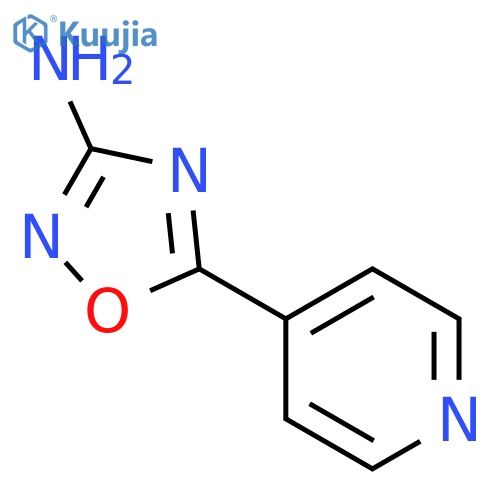

Cas no 23275-49-2 (1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-)

23275-49-2 structure

商品名:1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-

1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)- 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-

- 1,2,4-Oxadiazole,3-amino-5-(4-pyridyl)- (8CI)

- 5-PYRIDIN-4-YL-1,2,4-OXADIAZOL-3-AMINE

- AKOS013003154

- AT37655

- TS-00110

- 23275-49-2

- 5-(pyridin-4-yl)-1,2,4-oxadiazol-3-amine

- DTXSID40651732

- 1,2,4-Oxadiazol-3-amine, 5-(4-pyridinyl)-

-

- MDL: MFCD09864897

- インチ: InChI=1S/C7H6N4O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)

- InChIKey: RTTFXGPZQFFCPN-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CN=C1)C2=NC(=N)NO2

計算された属性

- せいみつぶんしりょう: 162.054

- どういたいしつりょう: 162.054

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8A^2

- 疎水性パラメータ計算基準値(XlogP): 0.4

1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM515320-1g |

5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine |

23275-49-2 | 95% | 1g |

$348 | 2024-07-28 | |

| Chemenu | CM515320-5g |

5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine |

23275-49-2 | 95% | 5g |

$1044 | 2024-07-28 |

1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)- 関連文献

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

4. Book reviews

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

23275-49-2 (1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-) 関連製品

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量